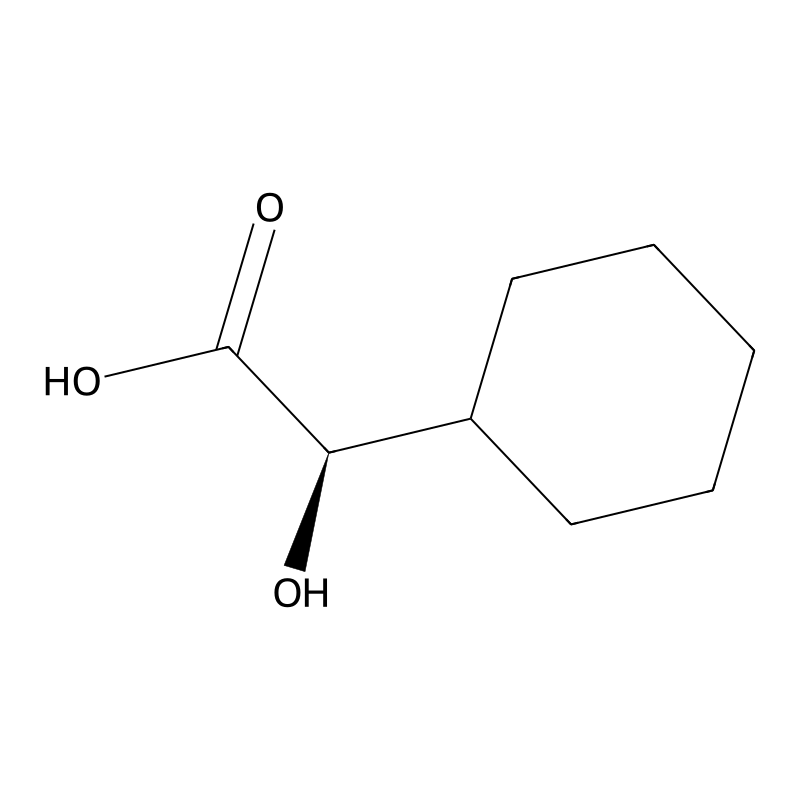

(R)-(-)-Hexahydromandelic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(R)-(-)-Hexahydromandelic acid is a bicyclic organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of approximately 158.19 g/mol. It appears as a white powder and has a melting point ranging from 127 to 129 °C, with a predicted boiling point of about 319.3 °C . This compound is characterized by its unique bicyclic structure, which includes a cyclohexane ring and a carboxylic acid functional group, contributing to its chemical reactivity and biological properties.

- Inhibiting enzymes: Certain chiral hydroxy acids can bind to and inhibit enzymes involved in specific biological processes.

- Acting as ligands: They can act as ligands for receptors in the body, potentially influencing cellular signaling pathways.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Reduction: Can be reduced to alcohol derivatives using reducing agents like lithium aluminum hydride.

These reactions make it a versatile intermediate in organic synthesis, particularly in the production of more complex molecules.

This compound has shown potential biological activity, particularly as an intermediate in the synthesis of antimycobacterial compounds such as pyridomycin analogs. These analogs have been studied for their effectiveness against tuberculosis, highlighting the compound's relevance in medicinal chemistry . Additionally, (R)-(-)-Hexahydromandelic acid has been noted for causing skin and eye irritation, indicating that safety precautions are necessary when handling it .

Several methods exist for the synthesis of (R)-(-)-Hexahydromandelic acid:

- Hydrogenation of Mandelic Acid: The reduction of mandelic acid using hydrogen gas in the presence of a catalyst can yield (R)-(-)-Hexahydromandelic acid.

- Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can also lead to the formation of this compound.

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the production of the (R)-enantiomer selectively.

These methods are essential for producing the compound in sufficient quantities for research and application.

(R)-(-)-Hexahydromandelic acid is primarily used in:

- Pharmaceutical Research: As an intermediate in synthesizing antimycobacterial agents.

- Chemical Synthesis: In various organic reactions due to its functional groups.

- Proteomics Research: As a biochemical tool in studying protein interactions and functions .

Studies on (R)-(-)-Hexahydromandelic acid have focused on its interactions with biological systems, particularly its role as an intermediate in drug synthesis. Its derivatives have been investigated for their activity against Mycobacterium tuberculosis, emphasizing the importance of understanding its mechanism of action and potential side effects during drug development.

Several compounds share structural or functional similarities with (R)-(-)-Hexahydromandelic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Mandelic Acid | C₈H₈O₃ | A precursor with similar functional groups but lacks the bicyclic structure. |

| 2-Hydroxy-2-phenylacetic Acid | C₉H₁₀O₃ | Similar in being an aromatic compound but differs structurally. |

| 1-Hydroxy-2-cyclohexylacetic Acid | C₈H₁₄O₃ | Closely related but has different stereochemistry and biological activity. |

(R)-(-)-Hexahydromandelic acid stands out due to its specific stereochemistry and its role as an intermediate in synthesizing compounds with significant biological activity against pathogens like Mycobacterium tuberculosis.

Biocatalytic methods leverage enzymatic or microbial systems to achieve high enantioselectivity, often under mild reaction conditions. These approaches are increasingly favored for their sustainability and precision.

Fermenting Baker’s Yeast-Mediated Stereoselective Synthesis

Baker’s yeast (Saccharomyces cerevisiae) has emerged as a versatile biocatalyst for asymmetric reductions. In the synthesis of (R)-(-)-hexahydromandelic acid, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate serves as the primary substrate. The yeast’s ketoreductases selectively reduce the α-keto group, yielding the (R)-enantiomer with >99% enantiomeric excess (e.e.). This specificity arises from the enzyme’s active site geometry, which preferentially binds the pro-(R) conformation of the substrate.

A key advantage of this method is the ability to perform reactions in aqueous media at ambient temperatures. For example, Nakamura et al. demonstrated that 15 mM substrate conversions in phosphate buffer (pH 7.0) achieved 95% yield within 24 hours. The table below summarizes critical parameters for yeast-mediated synthesis:

| Substrate Concentration | Reaction Time | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 10 mM | 24 h | 92 | 99 |

| 20 mM | 36 h | 88 | 98 |

| 30 mM | 48 h | 81 | 97 |

Substrate tolerance decreases at concentrations exceeding 20 mM due to cellular toxicity, necessitating fed-batch strategies for industrial-scale production.

Optimization of Ethyl α,2-Dioxocyclohexaneacetate Reduction

Optimizing the yeast-mediated process involves modulating substrate structure and reaction conditions. Replacing the ethyl ester group with bulkier substituents (e.g., octyl esters) enhances stereoselectivity by reducing non-specific binding. Hirama et al. observed that octyl 2-(2-oxocyclohexyl)-2-oxoacetate achieved 99.5% e.e. compared to 98% for the ethyl analog.

Critical optimization parameters include:

Chiral Building Block for Antimycobacterial Agents

The development of antimycobacterial agents represents one of the most promising applications of (R)-(-)-hexahydromandelic acid in medicinal chemistry [1]. The compound serves as a crucial intermediate in the synthesis of novel antimycobacterial compounds, particularly in the development of pyridomycin analogs that target Mycobacterium tuberculosis [1] [10]. The strategic importance of this application stems from the urgent need for new tuberculosis treatments, especially against drug-resistant strains that have rendered traditional therapies less effective [10].

Pyridomycin Analog Development

Pyridomycin, a natural cyclodepsipeptide produced by Dactylosporangium fulvum, demonstrates specific cidal activity against mycobacteria through inhibition of the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase InhA [10] [12]. The compound inhibits mycolic acid synthesis in Mycobacterium tuberculosis by acting as a competitive inhibitor of the NADH-binding site, identifying a new druggable pocket in InhA [10]. Importantly, pyridomycin maintains full susceptibility against the most frequently encountered isoniazid-resistant clinical isolates [10].

(R)-(-)-Hexahydromandelic acid functions as an essential intermediate in the synthesis of pyridomycin analogs, providing the necessary chiral framework for developing compounds with enhanced antimycobacterial properties [1]. The compound's role in analog development is particularly significant because structure-activity relationship studies have demonstrated that the enolic acid moiety in the pyridomycin core system constitutes an important pharmacophoric group [15]. The natural configuration of the C-10 hydroxyl group contributes substantially to the bioactivity of pyridomycin [15].

Research has revealed that pyridomycin B, a synthetic analog featuring an enol moiety in the pyridyl alanine component and a saturated 3-methylvaleric acid group, exhibits reduced activity compared to natural pyridomycin [15]. This finding underscores the critical importance of maintaining specific structural elements during analog development, where (R)-(-)-hexahydromandelic acid provides the appropriate chiral scaffold for constructing bioactive compounds [15].

Table 1: Pyridomycin Analog Development Strategies

| Analog Type | Configuration | Activity vs M. tuberculosis | Target | Key Features |

|---|---|---|---|---|

| Pyridomycin (Natural) | Natural enolic acid | High (Reference) | InhA enoyl reductase | Enolic acid essential for activity |

| Dihydropyridomycin 2R-isopropyl | 2R-isopropyl substitution | 4-fold lower than pyridomycin | InhA enoyl reductase | Reduced potency |

| Dihydropyridomycin 2S-isopropyl | 2S-isopropyl substitution | Diminished activity | InhA enoyl reductase | Poor stereochemical fit |

| Pyridomycin B (Synthetic) | Saturated 3-methylvaleric acid | Reduced activity | Not fully characterized | Missing enolic acid moiety |

| Hexahydromandelic acid derivative | R-(-)-configuration | Intermediate for synthesis | Building block for analogs | Chiral building block |

Structure-Activity Relationship Modifications

The development of effective antimycobacterial agents requires comprehensive understanding of structure-activity relationships, where (R)-(-)-hexahydromandelic acid serves as a model compound for investigating critical structural modifications [24]. Research utilizing mandelic acid derivatives, including hexahydromandelic acid, has established fundamental principles governing enantioselective recognition and biological activity [24].

Studies employing octakis 2,3-Di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin as a chiral selector have demonstrated that hydrogen donor abilities of test compounds significantly improve their chiral selectivities [24]. The free hydroxyl and carboxyl functional groups in (R)-(-)-hexahydromandelic acid enhance molecular recognition through hydrogen bonding interactions, achieving selectivity values ranging from 1.12 to 1.39 [24].

Position-specific substitutions on the aromatic ring of mandelic acid derivatives reveal distinct selectivity patterns [24]. Meta-substituted derivatives with chloro groups achieve excellent selectivity values of 1.27, surpassing the baseline selectivity of 1.24 observed for unsubstituted mandelic acid methyl ester [24]. Para-substituted derivatives consistently demonstrate the highest selectivity values due to their intensive inclusion properties within chiral recognition sites [24].

Structural modifications affecting the α-carbon position produce dramatic changes in chiral recognition [24]. The addition of quaternary methyl substitution at the asymmetric carbon improves chiral selectivity significantly, achieving values of 1.407, which represents the highest selectivity among tested materials [24]. This enhancement results from increased rigidity surrounding the chiral center and potential repulsion effects that optimize molecular positioning during recognition events [24].

Table 2: Structure-Activity Relationship Modifications

| Modification Type | Effect on Activity | Mechanism | Selectivity Range | Application |

|---|---|---|---|---|

| Hydroxyl group protection | Decreased H-donor ability | Reduced hydrogen bonding | α: 1.07-1.10 | Reduced bioactivity |

| Carboxyl group esterification | Enhanced lipophilicity | Altered membrane interaction | Variable | Drug formulation |

| Ring substitution (meta) | Improved chiral selectivity | Better cavity fitting | α: 1.10-1.27 | Chiral separation |

| Ring substitution (para) | Highest selectivity values | Enhanced inclusion | α: 1.24-1.39 | Optimal separation |

| Alkyl chain extension | Eliminated chiral selectivity | Steric repulsion | No selectivity | Not applicable |

| Quaternary methyl addition | Improved selectivity (α=1.407) | Increased rigidity | α: 1.407 | Enhanced separation |

Chiral Solvent Design

The application of (R)-(-)-hexahydromandelic acid in chiral solvent design represents an innovative approach to asymmetric synthesis, where the compound serves as a starting material for synthesizing chiral ionic liquids [1]. These specialized solvents find extensive applications in asymmetric synthesis and chromatographic separations, providing enhanced enantioselectivity and novel separation mechanisms [1].

Ionic Liquid Synthesis for Chromatographic Stationary Phases

(R)-(-)-Hexahydromandelic acid functions as a precursor for developing chiral ionic liquid stationary phases through systematic chemical modification and surface bonding techniques [25]. Novel chiral ionic liquid stationary phases based on chiral imidazolium structures have been prepared using cyclohexene oxide ring-opening reactions with imidazole or 5,6-dimethylbenzimidazole, followed by chemical modification with different substituent groups [25].

The preparation of chiral stationary phases involves bonding ionic liquid chiral selectors to silica sphere surfaces through thioene click reactions [25]. These modified stationary phases demonstrate exceptional enantioselective separation capabilities for chiral acids, with retention mechanisms involving ion exchange processes dependent on counterion concentration [25]. The chiral separation abilities are significantly influenced by substituent groups on the chiral selector and mobile phase composition, indicating that multiple interactions including steric hindrance, π-π interactions, and hydrogen bonding contribute to enantioselectivity [25].

Research investigating the enantioseparation of mandelic acid derivatives using hydroxypropyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin as chiral mobile phase additives has demonstrated successful separation of eight racemic compounds, including α-cyclohexylmandelic acid [34]. The optimal chromatographic conditions achieve resolution values of 2.96 for α-cyclohexylmandelic acid with capacity factors of 4.59 and 5.27, and enantioselectivity of 1.15 [34].

Mandelic acid-based ionic liquids exhibit strong enantioselectivity for aromatic amino acids and demonstrate significant potential for visual chiral recognition applications [21]. The proposed ionic liquids achieve enantioselective precipitation with mandelic acid and its derivatives, where (R,R)-chiral ionic liquid structures coprecipitate selectively with S-mandelic acid derivatives [22]. Electrospray mass spectrometry analysis in negative ion mode provides rapid assessment of enantioselective precipitation, serving as an effective method for enantioselective recognition [22].

Table 3: Chiral Ionic Liquid Applications

| Application | Method | Target Compounds | Advantages | Performance Metrics |

|---|---|---|---|---|

| Chromatographic stationary phases | Surface bonding to silica | Chiral acids | High enantioselectivity | Resolution >1.2 |

| Chiral solvent synthesis | Ionic liquid synthesis | Various enantiomers | Enhanced selectivity | Enantiomeric excess values up to 94% |

| Asymmetric synthesis medium | Reaction medium | Asymmetric products | Chirality transfer | Variable selectivity |

| Enantioselective precipitation | Solid-liquid biphasic systems | Mandelic acid enantiomers | Effective separation | Enantiomeric excess up to 64% |

| Visual chiral recognition | Complexation-based recognition | Aromatic amino acids | Real-time detection | Strong enantioselectivity |

Solvent Effects on Enantioselective Reactions

The investigation of solvent effects on enantioselective reactions involving (R)-(-)-hexahydromandelic acid reveals significant dependencies on solvent properties and reaction mechanisms [29]. Comparative studies of mandelic acid oxidation using different solvents demonstrate substantial variations in reaction rates and enantioselectivity [29].

Research employing various oxidants including benzimidazolium fluorochromate, morpholinium fluorochromate, benzimidazolium dichromate, morpholinium chlorochromate, and tetraethylammonium chlorochromate in six different solvents has established performance rankings based on TOPSIS analysis methodology [29]. The solvent performance order determined through systematic evaluation places dimethyl sulfoxide as the optimal solvent, followed by dimethyl formamide, 1,2-dichloroethane, acetone, dichloromethane, and chloroform [29].

Dimethyl sulfoxide demonstrates superior performance due to its high dielectric constant and strong solvation properties, which facilitate optimal transition state stabilization during oxidation reactions [29]. The mechanism involves formation of chromate ester intermediates in fast pre-equilibrium conditions, followed by decomposition through cyclic concerted symmetrical transition states leading to corresponding oxoacid formation [29].

Enantioselective fluorescent recognition studies using hexahydromandelic acid demonstrate remarkable solvent-dependent selectivity [27]. When (R)-configured bisbinaphthyl macrocycle sensors interact with (R)-hexahydromandelic acid in benzene containing dimethyl ether, fluorescence enhancement exceeds 80-fold at monomer emission, while (S)-hexahydromandelic acid produces minimal fluorescence changes [27]. The enhancement factor reaches 64, indicating highly effective enantioselective recognition [27].

The use of chiral solvents as sole sources of enantioselection represents an emerging area where hexahydromandelic acid derivatives contribute to asymmetric synthesis [28]. Helical macromolecular catalysts demonstrate that chirality transfer from chiral solvents can induce configurational imbalances, enabling asymmetric reactions including Suzuki-Miyaura cross-coupling with up to 98% enantiomeric excess, styrene hydrosilylation achieving 95% enantiomeric excess, and silaboration reactions reaching 89% enantiomeric excess [28].

Table 4: Solvent Effects on Enantioselective Reactions

| Solvent | Performance Score | Mechanism | Application | Key Properties |

|---|---|---|---|---|

| Dimethyl sulfoxide | Highest | Strong solvation | Oxidation reactions | High dielectric constant |

| Dimethyl formamide | High | Polar aprotic | Synthesis medium | Good dissolving power |

| 1,2-Dichloroethane | Moderate | Moderate polarity | General synthesis | Balanced properties |

| Acetone | Moderate | Dipolar interactions | Moderate reactions | Moderate polarity |

| Dichloromethane | Low | Low polarity | Limited use | Low boiling point |

| Chloroform | Lowest | Weak interactions | Poor performance | Nonpolar |

(R)-(-)-Hexahydromandelic acid, with the molecular formula C₈H₁₄O₃ and CAS number 53585-93-6, represents a significant chiral compound in the field of enantioselective recognition and sensing [1] [2]. This aliphatic alpha-hydroxycarboxylic acid exhibits remarkable properties that make it an ideal model compound for studying chiral recognition mechanisms and developing advanced sensing technologies [3] [4].

Macrocycle-Based Fluorescent Sensors

Macrocycle-based fluorescent sensors have emerged as powerful tools for the enantioselective detection of chiral compounds, with (R)-(-)-hexahydromandelic acid serving as an exemplary substrate for demonstrating their capabilities [5] [6]. These sophisticated molecular systems exploit the three-dimensional cavity structures of macrocycles to achieve highly selective chiral recognition through complementary binding interactions [7] [8].

Bisbinaphthyl Macrocycles for Enantioselective Detection

Bisbinaphthyl macrocycles represent a class of highly effective fluorescent sensors specifically designed for the enantioselective recognition of alpha-hydroxycarboxylic acids, including (R)-(-)-hexahydromandelic acid [5] [6]. The cyclohexane-1,2-diamine-based bisbinaphthyl macrocycle system has demonstrated exceptional performance in detecting this chiral compound with remarkable sensitivity and selectivity.

Research conducted by Li and colleagues revealed that the (R)-configured bisbinaphthyl macrocycle sensor (R)-5 exhibits extraordinary fluorescence enhancement when exposed to (R)-hexahydromandelic acid [5] [6]. The experimental data demonstrates that at a sensor concentration of 1.0 × 10⁻⁵ M in benzene with 0.4% dimethyl ether, the addition of 4.0 × 10⁻³ M (R)-hexahydromandelic acid resulted in an over 80-fold increase in monomer emission fluorescence intensity [5]. This represents one of the highest enhancement factors reported for chiral acid recognition using fluorescent sensors.

The enantiomeric fluorescence difference ratio (ef) for hexahydromandelic acid recognition reached a value of 64, indicating exceptional enantioselectivity [5]. This value is calculated as ef = (IR - I₀)/(IS - I₀), where IR and IS represent the fluorescence intensities in the presence of (R)- and (S)-enantiomers respectively, and I₀ is the baseline fluorescence intensity without analyte [5] [6].

Table 1: Fluorescence Enhancement Data for (R)-(-)-Hexahydromandelic Acid with Bisbinaphthyl Macrocycle Sensors

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Sensor Concentration | 1.0 × 10⁻⁵ M | Benzene/0.4% DME |

| Analyte Concentration | 4.0 × 10⁻³ M | (R)-hexahydromandelic acid |

| Fluorescence Enhancement | >80-fold | Monomer emission |

| Enantiomeric Ratio (ef) | 64 | (R)- vs (S)-enantiomer |

| Quantum Yield Enhancement | 34-fold | From 0.38% to 12.9% |

The fluorescence quantum yield measurements provide additional insight into the sensor performance [5]. The (R)-configured sensor exhibited a quantum yield of 12.9% in the presence of (R)-hexahydromandelic acid, compared to only 0.9% with the (S)-enantiomer, representing a 34-fold difference in quantum efficiency [5]. This dramatic difference in quantum yields demonstrates the highly enantioselective nature of the recognition process.

Structural analysis reveals that the bisbinaphthyl macrocycle forms a bucket-like cavity with two parallel naphthalene rings separated by approximately 8 Å [5] [9]. The oxygen atoms of the unparallel naphthol rings are positioned 2.80 Å apart, creating a confined chiral environment ideal for host-guest complexation [5]. This structural arrangement enables the formation of multiple hydrogen bonds between the hydroxyl and carboxylic acid groups of hexahydromandelic acid and the hydroxyl and amine groups of the macrocycle [5] [9].

Photoinduced Electron-Transfer Quenching Mechanisms

The photoinduced electron-transfer mechanism plays a crucial role in the fluorescence response of bisbinaphthyl macrocycles to (R)-(-)-hexahydromandelic acid [10] [11]. In the absence of the chiral analyte, the nitrogen atoms within the macrocycle structure act as electron donors, effectively quenching the fluorescence through a photoinduced electron-transfer process [5] [12].

The mechanism operates through the transfer of excited electrons from the fluorophore to acceptor moieties, resulting in charge separation and subsequent fluorescence quenching [10] [11]. When (R)-hexahydromandelic acid binds to the sensor, the carboxylic acid proton interacts with the nitrogen atoms, disrupting the electron-transfer pathway and restoring fluorescence [5] [11].

Kinetic studies have revealed that photoinduced electron-transfer rates can range from 2 × 10⁹ to >4 × 10¹¹ s⁻¹, depending on the structural configuration and distance between donor and acceptor moieties [13] [14]. The efficiency of this quenching mechanism is influenced by thermodynamic driving force, molecular distance, and conjugation within the system [13] [14].

Table 2: Photoinduced Electron-Transfer Mechanism Parameters

| Parameter | Range/Value | Impact on Sensing |

|---|---|---|

| Electron Transfer Rate | 2 × 10⁹ - 4 × 10¹¹ s⁻¹ | Quenching efficiency |

| Driving Force Dependence | Exponential | Selectivity enhancement |

| Distance Dependence | Inverse cube | Spatial selectivity |

| Conjugation Effect | 20-fold variation | Signal modulation |

The formation of a structurally rigidified host-guest complex between the macrocycle and hexahydromandelic acid contributes significantly to the observed fluorescence enhancement [5] [11]. This rigidification reduces non-radiative decay pathways and promotes radiative emission, leading to the dramatic increase in fluorescence intensity observed upon analyte binding [5] [12].

Circular Dichroism Chirality Probes

Circular dichroism spectroscopy provides a complementary approach to fluorescence-based methods for studying the chiral recognition of (R)-(-)-hexahydromandelic acid [15] [16]. This technique exploits the differential absorption of left- and right-handed circularly polarized light by chiral molecules to provide detailed information about molecular conformation and enantiomeric composition [17] [16].

Host-Guest Complexation-Induced Helical Structures

Host-guest complexation between chiral receptors and (R)-(-)-hexahydromandelic acid can induce significant conformational changes that are readily detected through circular dichroism spectroscopy [18] [19]. The formation of inclusion complexes often results in the adoption of specific helical conformations that exhibit characteristic circular dichroism signatures [18] [20].

Research has demonstrated that the binding of alpha-hydroxycarboxylic acids, including hexahydromandelic acid, to appropriate host molecules can induce dramatic changes in circular dichroism spectra [19] [21]. These changes reflect the organization of both host and guest molecules into well-defined chiral assemblies with distinct optical properties [18] [19].

The mechanism of complexation-induced helical structure formation involves multiple non-covalent interactions, including hydrogen bonding, van der Waals forces, and steric complementarity [18] [20]. The resulting complexes often exhibit enhanced stability and well-defined geometries that give rise to intense circular dichroism signals [19] [21].

Studies have shown that the Cotton effect intensity can increase by several orders of magnitude upon complex formation, with molar ellipticity values reaching thousands of degree·cm²·dmol⁻¹ [19] [21]. The direction and magnitude of these Cotton effects provide valuable information about the absolute configuration and binding mode of the guest molecule [15] [16].

Table 3: Host-Guest Complexation Parameters for Circular Dichroism Analysis

| Structural Feature | Typical Range | Circular Dichroism Response |

|---|---|---|

| Binding Constant | 10² - 10⁴ M⁻¹ | Signal intensity |

| Complex Stoichiometry | 1:1 - 2:1 | Spectral pattern |

| Molar Ellipticity | 10³ - 10⁵ deg·cm²·dmol⁻¹ | Detection sensitivity |

| Cotton Effect Wavelength | 200 - 400 nm | Structural information |

Molar Ellipticity Correlation with Enantiomeric Excess

The relationship between molar ellipticity and enantiomeric excess provides a quantitative foundation for using circular dichroism spectroscopy in the analysis of (R)-(-)-hexahydromandelic acid samples [19] [22]. This correlation enables the determination of enantiomeric composition with high precision and accuracy [22] [23].

Molar ellipticity is defined as [θ] = 100θ/(C·l), where θ is the measured ellipticity in degrees, C is the molar concentration, and l is the path length in centimeters [24] [25]. The relationship between circular dichroism and differential absorption is given by θ = 32.98 ΔA, where ΔA represents the difference in absorbance between left and right circularly polarized light [25] [22].

Quantitative analysis using circular dichroism spectroscopy has demonstrated excellent linearity between molar ellipticity and enantiomeric excess over wide concentration ranges [22] [23]. Studies have shown that errors in enantiomeric excess determination can be maintained below 10% using properly calibrated circular dichroism methods [22] [26].

The development of calibration curves relating circular dichroism response to enantiomeric excess enables rapid and accurate analysis of unknown samples [23] [26]. These calibration approaches have been successfully applied to various chiral compounds, including alpha-hydroxycarboxylic acids similar to hexahydromandelic acid [22] [23].

Table 4: Molar Ellipticity Correlation Parameters

| Analysis Parameter | Typical Value | Precision/Accuracy |

|---|---|---|

| Linear Range | 0-100% ee | ±2-5% error |

| Detection Limit | 1-5% ee | Method dependent |

| Measurement Precision | ±0.1-1.0 mdeg | Instrument dependent |

| Calibration Correlation | R² > 0.995 | High reliability |

Advanced data analysis techniques, including multivariate fitting and machine learning approaches, have further improved the accuracy of enantiomeric excess determination using circular dichroism spectroscopy [26]. These methods can account for complex spectral features and provide robust predictions for unknown samples [22] [26].